molecular formula C12H10BN3O3 B13409405 b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid

b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid

Cat. No.: B13409405
M. Wt: 255.04 g/mol
InChI Key: QVIWRTKOPKDVDE-UHFFFAOYSA-N
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Description

b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid: is a boronic acid derivative that features a phenanthroline core. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The phenanthroline moiety is often used in coordination chemistry due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid typically involves the following steps:

    Formation of the Phenanthroline Core: This can be achieved through a series of cyclization reactions starting from simple aromatic precursors.

    Introduction of the Amino and Hydroxy Groups: Functionalization of the phenanthroline core to introduce amino and hydroxy groups can be done using nitration followed by reduction and hydroxylation reactions.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form quinone derivatives.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry: : Used in the synthesis of complex organic molecules through cross-coupling reactions. Biology : Potential use in the development of fluorescent probes for metal ion detection. Medicine : Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Industry : Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid would depend on its specific application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it might interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar compounds include other boronic acid derivatives and phenanthroline-based ligands. Compared to simple boronic acids, the presence of the phenanthroline moiety in b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid provides additional functionality and the ability to form stable metal complexes. This makes it unique and valuable for specific applications in coordination chemistry and materials science.

List of Similar Compounds

    Phenanthroline: A common ligand in coordination chemistry.

    Boronic Acids: Widely used in organic synthesis.

    Bipyridine: Another ligand used in coordination chemistry.

Properties

Molecular Formula

C12H10BN3O3

Molecular Weight

255.04 g/mol

IUPAC Name

(3-amino-8-oxo-1H-1,10-phenanthrolin-2-yl)boronic acid

InChI

InChI=1S/C12H10BN3O3/c14-9-4-7-2-1-6-3-8(17)5-15-10(6)11(7)16-12(9)13(18)19/h1-5,16,18-19H,14H2

InChI Key

QVIWRTKOPKDVDE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C2C=CC3=CC(=O)C=NC3=C2N1)N)(O)O

Origin of Product

United States

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